molecular formula C17H16N4O4 B4081778 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one

Cat. No.: B4081778
M. Wt: 340.33 g/mol
InChI Key: MKKPKAYEWVPQFR-UHFFFAOYSA-N
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Description

4-{4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one is a complex organic compound with a unique structure that includes both nitro and amino functional groups

Preparation Methods

The synthesis of 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one typically involves multiple steps. One common synthetic route includes the nitration of a phthalazinone derivative followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-{4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyethyl group to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-{4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one include:

    4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: This compound shares the hydroxyethyl and methylamino groups but lacks the nitro group and phthalazinone structure.

    di{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone: This compound has a similar amino group arrangement but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

4-[4-[2-hydroxyethyl(methyl)amino]-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-20(8-9-22)14-7-6-11(10-15(14)21(24)25)16-12-4-2-3-5-13(12)17(23)19-18-16/h2-7,10,22H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPKAYEWVPQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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